(+/-)-Domesticine
CAS No.: 24316-05-0
Cat. No.: VC17161593
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24316-05-0 |
|---|---|
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |
| Standard InChI | InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3 |
| Standard InChI Key | ZMNSHBTYBQNBPV-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(±)-Domesticine (C₁₉H₁₉NO₄) is a chiral alkaloid with a molecular weight of 325.4 g/mol . Its IUPAC name, (12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.0²,¹⁰.0⁴,⁸.0¹⁶,²⁰]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol, reflects its intricate pentacyclic framework, which integrates an isoquinoline core with fused dioxole and azapentacyclic rings . The racemic (±)-form comprises equal proportions of the (12S) and (12R) enantiomers, though natural sources typically yield the (12S)-configuration .
Table 1: Key Physicochemical Properties of (±)-Domesticine
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.4 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 67.8 Ų |
Spectroscopic and Chromatographic Identifiers
The compound’s UV-Vis spectrum shows absorption maxima at 280 nm (aromatic π→π* transitions) and 320 nm (n→π* transitions of the methoxy and hydroxyl groups) . Mass spectrometry (ESI-MS) reveals a primary ion at m/z 326.4 [M+H]⁺, consistent with its molecular weight .
Natural Occurrence and Biosynthesis
Plant Sources
(±)-Domesticine is predominantly isolated from:
In N. domestica, domesticine coexists with nantenine (O-methyldomesticine), a structural analog with a methylated hydroxyl group . Biosynthetically, it derives from tyrosine via the isoquinoline pathway, involving oxidative coupling and O-methylation .
Pharmacological Activity
Cytotoxic Effects in Cancer Models
A seminal study evaluated domesticine derivatives against human colon cancer cells (HCT-116 and Caco-2) . Key findings include:
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IC₅₀ Range: 23–38 μM for lead compounds, comparable to etoposide .
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Structure-Activity Relationship (SAR):
Table 2: Cytotoxicity of Domesticine Derivatives (HCT-116 Cell Line)
| Derivative | Substituent at C1 | IC₅₀ (μM) |
|---|---|---|
| D1 | Methoxy | 28 |
| D2 | Ethoxy | 23 |
| D3 | Benzoyloxy | 38 |
Source: Adapted from cytotoxicity assays
Synthetic and Analytical Approaches
Synthesis Challenges
Racemic synthesis of domesticine remains underexplored. Current strategies for analogous aporphines involve:
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Pictet-Spengler Cyclization: To construct the isoquinoline core.
A recent method for N-acylated phenylalanine derivatives (e.g., Route B in source ) achieved 98.5% purity via PyBOP-mediated coupling, suggesting applicability to domesticine analogs .
Analytical Methods
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HPLC: Reverse-phase C18 columns with UV detection at 280 nm .
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Chiral Resolution: Use of amylose-based columns to separate (±)-enantiomers .
Applications and Future Directions
Anticancer Drug Development
The compound’s moderate cytotoxicity and SAR flexibility position it as a scaffold for hybrid molecules. For example, conjugating domesticine with platinum(II) centers could enhance DNA intercalation .
Biochemical Probes
(±)-Domesticine’s fluorescence properties (λₑₘ = 450 nm) enable its use as a pH-sensitive probe in cellular imaging .
Limitations and Research Gaps
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Pharmacokinetics: No data on absorption, distribution, or metabolism.
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Toxicity: Acute and chronic toxicity profiles remain uncharacterized.
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